3-(2,3,4-Trifluorophenyl)pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,4-trifluorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2/c12-8-2-1-6(10(13)11(8)14)7-5-16-4-3-9(7)15/h1-5H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOLUKHNUTYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C=CN=C2)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734701 | |
| Record name | 3-(2,3,4-Trifluorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258624-27-9 | |
| Record name | 3-(2,3,4-Trifluorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2,3,4 Trifluorophenyl Pyridin 4 Amine
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential synthetic pathways from simpler, commercially available precursors. For 3-(2,3,4-Trifluorophenyl)pyridin-4-amine, two primary bond disconnections are most logical: the C-C bond between the pyridine (B92270) and the trifluorophenyl rings, and the C-N bond of the amine at the C4 position of the pyridine ring.
This leads to two principal retrosynthetic pathways:
Pathway A (C-C bond formation as the key step): This strategy involves the coupling of a pre-functionalized 4-aminopyridine (B3432731) derivative with a 2,3,4-trifluorophenyl synthon. The disconnection points to a 3-halo-4-aminopyridine (where the halogen is typically Br or I) and a (2,3,4-trifluorophenyl)boronic acid or a related organometallic reagent. This approach is heavily reliant on the efficiency of cross-coupling reactions.
Pathway B (C-N bond formation as the key step): This alternative approach prioritizes the formation of the C-N bond in a later stage. The disconnection suggests a 3-(2,3,4-trifluorophenyl)-4-halopyridine intermediate, which would then undergo an amination reaction. This pathway is advantageous if the starting 3-aryl-4-halopyridine is more readily accessible than the 3-halo-4-aminopyridine required in Pathway A.
A third, more convergent approach involves constructing the substituted pyridine ring itself from acyclic precursors already bearing the necessary aryl and amino functionalities or their precursors.
Approaches to Constructing the Pyridine Ring System Incorporating the Amine Functionality
Novel Cyclization Strategies for Pyridine Ring Formation
Recent advances have focused on cascade or cycloaddition reactions that can assemble highly substituted pyridines in a single step. nih.gov
Formal [3+3] Cycloaddition: One powerful strategy is the organocatalyzed, formal [3+3] cycloaddition of enamines with α,β-unsaturated aldehydes or ketones. acs.org This method allows for the creation of diverse pyridine scaffolds from readily available starting materials. For the target molecule, this could involve the reaction of an enamine derived from a β-ketoamine with an unsaturated aldehyde bearing the 2,3,4-trifluorophenyl group.
Cascade Reactions of Enaminonitriles: Enaminonitriles are versatile intermediates for synthesizing nitrogen-containing heterocycles. researchgate.net A potential route could involve a cascade reaction beginning with the formation of a γ-enamine of an α,β-unsaturated nitrile, followed by intramolecular cyclization to form the 4-aminopyridine ring structure. researchgate.net
Copper-Catalyzed Cascade Reaction: A modular method employing a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been developed. nih.gov This reaction generates a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines in good to excellent yields. nih.gov
Amination Reactions at the C4 Position
When the synthetic strategy involves introducing the amine group onto a pre-formed pyridine ring (Pathway B), several C4-selective amination methods are available.
Nucleophilic Aromatic Substitution of Hydrogen (SNH): A significant recent development is the C4-selective amination of pyridines via an SNH pathway. nih.govresearchgate.net This method proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with an amine source, such as aqueous ammonia, to yield the 4-aminopyridine product. nih.govresearchgate.net The regioselectivity is controlled by the electronic properties of external pyridine reagents, offering a direct route that avoids pre-functionalization with a leaving group. nih.gov
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is an exceedingly effective method for forming C-N bonds. researchgate.netlibretexts.org This reaction can be applied to a 4-halo (typically bromo or chloro) pyridine intermediate. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. researchgate.net This method is known for its broad substrate scope and functional group tolerance.
Classical SNAr: Traditional nucleophilic aromatic substitution (SNAr) on an activated pyridine ring, such as a 4-halopyridine-N-oxide, followed by reduction of the N-oxide, remains a viable, albeit often harsher, method.
Strategies for Introducing the 2,3,4-Trifluorophenyl Moiety
The formation of the C-C bond between the pyridine and the electron-deficient 2,3,4-trifluorophenyl ring is a key challenge that is typically addressed using palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for constructing the biaryl linkage in the target molecule.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation. mdpi.com The reaction couples an organoboron reagent (e.g., 2,3,4-trifluorophenylboronic acid) with an organic halide (e.g., 3-bromopyridin-4-amine). A significant challenge with electron-poor boronic acids, such as polyfluorinated ones, is their propensity for rapid protodeboronation under basic reaction conditions. acs.org Overcoming this requires careful optimization of the catalyst system, base, and solvent. acs.org
Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide. researchgate.netorgsyn.org This method can be highly effective for pyridine-containing biaryls. researchgate.net The required pyridylzinc or (2,3,4-trifluorophenyl)zinc reagent can be generated from the corresponding halide. Negishi couplings often exhibit high functional group tolerance and can proceed under mild conditions. orgsyn.org
While the Buchwald-Hartwig reaction is primarily a C-N coupling method, its principles of using palladium catalysts with specialized ligands are central to the field of cross-coupling and inform the catalyst development for C-C coupling reactions as well. libretexts.orgorganic-chemistry.org
Catalyst Systems and Ligand Optimization for C–C Coupling
The success of cross-coupling reactions, particularly with challenging substrates like polyfluorinated aromatics and heteroaromatics, hinges on the selection of the catalyst and ligand.
The main issue with coupling electron-deficient substrates like 2,3,4-trifluorophenylboronic acid is the competition between the desired cross-coupling and undesired side reactions like protodeboronation. acs.org The choice of catalyst, ligand, base, and solvent is critical to favor the productive pathway.
Modern catalyst systems often employ electron-rich, bulky phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the palladium center.
Below is a table summarizing typical conditions and findings for Suzuki-Miyaura couplings involving electron-poor or heteroaromatic substrates, which are applicable to the synthesis of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Observations |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | SPhos is effective for coupling electron-deficient boronic acids. acs.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | XPhos is a bulky, electron-rich ligand often used for challenging couplings. researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | A classical catalyst, may be less effective for fluorinated substrates. researchgate.net |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | EtOH/H₂O | 35-80 | N-Heterocyclic Carbene (NHC) ligands like IPr show high activity. nih.gov |
| PdCl₂(dppf) | dppf | CsF | Dioxane | 65-100 | CsF can be a beneficial base for fluorinated boronic acids to minimize deboronation. acs.orgnih.gov |
Data compiled from various sources on Suzuki-Miyaura couplings of challenging substrates. acs.orgresearchgate.netresearchgate.netnih.govnih.gov
For Negishi couplings, catalyst systems like Pd(PPh₃)₄ or combinations of Pd₂(dba)₃ with phosphine ligands such as X-Phos are commonly employed and have shown high efficacy in the synthesis of functionalized pyridines. researchgate.net
Regioselectivity and Stereoselectivity Control
Regioselectivity: In the context of synthesizing this compound, regioselectivity primarily concerns the controlled formation of the bond at the C3 position of the pyridine ring and the specific orientation of the substituents on the phenyl ring.
During Suzuki-Miyaura coupling, the regioselectivity is dictated by the placement of the halogen (e.g., bromine or iodine) on the pyridine ring and the boronic acid group on the trifluorophenyl ring. For instance, using 3-bromo-4-aminopyridine ensures the trifluorophenyl group is introduced at the desired C3 position.
In reactions involving pyridyne intermediates, controlling regioselectivity can be more challenging. nih.gov The substitution pattern on the pyridyne can influence the site of nucleophilic attack. Electron-withdrawing groups can direct the incoming nucleophile to specific positions, a concept explained by the aryne distortion model. nih.gov
Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of more complex derivatives or related chiral compounds, controlling stereochemistry becomes critical. Catalytic enantioselective methods are employed to create specific stereoisomers, which can have significant implications for the biological activity of the final molecule. nih.gov
Modern Synthetic Techniques Applied to the Chemical Compound
Recent advancements in synthetic chemistry are being applied to the synthesis of complex molecules like this compound to improve efficiency, safety, and sustainability.
Green Chemistry Principles in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related compounds, these principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, are often designed to have high atom economy.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. Research is ongoing to find more environmentally friendly solvent systems for reactions like Suzuki and Buchwald-Hartwig couplings.
Catalysis: The use of catalysts, such as the palladium complexes in cross-coupling reactions, is a cornerstone of green chemistry. Catalysts allow for reactions to occur under milder conditions and with greater efficiency, reducing energy consumption and waste. researchgate.net
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. nih.gov
An example of a green chemistry approach is the use of recyclable reactants and catalysts to minimize waste. researchgate.net
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technique offers several advantages for the synthesis of this compound:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which can mitigate the risks associated with highly reactive or potentially explosive intermediates. uc.pt
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer side products.
Scalability: Scaling up a reaction in a flow system is often simpler and more predictable than in traditional batch processes. researchgate.net
Automation and Integration: Flow systems can be automated and integrated with in-line purification and analysis, streamlining the entire synthetic process. thieme-connect.de
Multi-step syntheses, which are common for complex molecules, can be particularly well-suited for flow chemistry, allowing for the sequential transformation of intermediates without the need for isolation and purification at each step. uc.pt
Photochemical and Electrochemical Synthetic Methods
Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. This can provide access to unique reaction pathways that are not achievable through traditional thermal methods. mdpi.com For instance, photochemical methods have been used for the synthesis of 3-heteroarylpyridines through the photolysis of 3-iodopyridine in the presence of a heterocyclic partner. rsc.org While specific applications to this compound are not widely reported, the principles of photochemical synthesis offer potential for novel synthetic routes.
Electrochemical Synthesis: Electrochemistry uses electrical current to drive chemical reactions. This technique can offer a high degree of control over reaction conditions and can often be performed under mild conditions without the need for harsh reagents. Electrochemical methods have been successfully used for the selective synthesis of fluorinated pyridines. researchgate.net For example, the electrochemical reduction of nitroarenes to anilines is a well-established process that could be applied to the final step in an SNAr-based synthesis of the target compound. acs.org
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.
For the synthesis of this compound, key parameters to optimize in palladium-catalyzed cross-coupling reactions include:
Catalyst and Ligand Selection: Screening a variety of palladium catalysts and ligands is essential to identify the most active and stable system for the specific transformation. nih.gov
Base and Solvent: The choice of base and solvent can have a significant impact on reaction rate and yield.
Temperature and Reaction Time: Optimizing these parameters is crucial for maximizing product formation while minimizing decomposition and side reactions.
The table below summarizes some of the key considerations for optimizing a scalable synthesis.
| Parameter | Objective | Example Considerations |
| Catalyst Loading | Minimize cost and residual metal in the product. | Use of highly active pre-catalysts. |
| Process Safety | Ensure safe operation at a larger scale. | Avoidance of sealed vessels for amination reactions. researchgate.net |
| Purification | Develop an efficient and scalable purification method. | Chromatography-free processes are often preferred for large-scale production. researchgate.net |
| Overall Yield | Maximize the amount of product obtained from the starting materials. | A five-step, two-pot procedure has been developed for a related compound to achieve a high overall yield. researchgate.net |
By systematically optimizing these and other parameters, a robust and economical process for the scalable synthesis of this compound can be developed.
Chemical Reactivity and Transformations of 3 2,3,4 Trifluorophenyl Pyridin 4 Amine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and available for reaction with electrophiles. However, its reactivity is modulated by the electronic effects of the ring substituents.
The pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. The basicity of this nitrogen is a critical factor in its reactivity. Compared to unsubstituted 4-aminopyridine (B3432731), the presence of the strongly electron-withdrawing 2,3,4-trifluorophenyl group at the 3-position is expected to significantly decrease the electron density on the pyridine ring, thereby reducing the basicity of the ring nitrogen. For comparison, the related compound 3-fluoro-4-aminopyridine has a pKa of 7.37. researchgate.net The trifluorophenyl group would likely lower this value further.
Despite this reduced basicity, the pyridine nitrogen can still act as a Lewis base, coordinating to various metal ions and other Lewis acids. This coordination can be a crucial step in metal-catalyzed reactions involving the molecule.
While the exocyclic amine is more nucleophilic, the pyridine nitrogen can undergo N-alkylation with potent alkylating agents like alkyl halides or sulfates, especially when the exocyclic amine is protected. This reaction leads to the formation of a quaternary pyridinium salt. Similarly, N-acylation can occur with highly reactive acylating agents to yield N-acylpyridinium salts, which are often highly reactive intermediates themselves. In many cases involving aminopyridines, reactions with alkylating agents can lead to N-alkylation on the more nucleophilic amino group, but reactions on the ring nitrogen are also possible. google.comresearchgate.net
Reactivity of the Exocyclic Amine Group
The primary amino group at the 4-position is the most nucleophilic center of the molecule, making it the focal point for a wide array of chemical transformations.
The exocyclic amine readily undergoes functionalization reactions typical of primary arylamines. These transformations are fundamental for building more complex molecular architectures.
Acylation: The amine reacts smoothly with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amides. latech.edu
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This reaction is also typically performed in the presence of a base.
Reductive Amination: While the compound itself is an amine, it can be synthesized via reductive amination. Conversely, the exocyclic amine can participate in further reductive amination reactions if reacted with a carbonyl compound and a reducing agent like sodium borohydride, though this is less common for primary arylamines compared to their use as starting materials. latech.edu
Table 1: General Functionalization Reactions of the Exocyclic Amine
| Reaction Type | Electrophile | General Conditions | Product Class |
|---|---|---|---|
| Acylation | R-COCl or (R-CO)₂O | Base (e.g., Pyridine, Et₃N), Aprotic Solvent | Amide |
| Sulfonylation | R-SO₂Cl | Base (e.g., Pyridine), Aprotic Solvent | Sulfonamide |
As a primary aromatic amine, the exocyclic amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). libretexts.org Aryl diazonium salts are valuable synthetic intermediates. libretexts.orggoogle.com The diazonium group can be replaced by a wide variety of substituents in subsequent reactions.
Common transformations of the resulting diazonium salt include:
Sandmeyer Reaction: Substitution by -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Substitution by -F using fluoroboric acid (HBF₄).
Hydrolysis: Replacement by a hydroxyl group (-OH) upon heating in an aqueous acidic solution.
Deamination: Replacement by hydrogen (-H) using a reducing agent like hypophosphorous acid (H₃PO₂).
The chemistry of diazonium salts derived from 3-aminopyridines is well-established, and these intermediates are known to be relatively stable under the reaction conditions, unlike their highly unstable 2-aminopyridine (B139424) counterparts. google.comgoogle.com
The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction proceeds through an initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. mdpi.com Subsequent acid-catalyzed dehydration of the hemiaminal yields the final imine product. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the reaction to completion. wikipedia.org
Table 2: General Condensation Reaction with Carbonyls
| Carbonyl Reactant | General Conditions | Intermediate | Final Product |
|---|---|---|---|
| Aldehyde (R-CHO) | Acid Catalyst (e.g., H⁺), Heat, Water Removal | Hemiaminal | Schiff Base (Imine) |
| Ketone (R-CO-R') | Acid Catalyst (e.g., H⁺), Heat, Water Removal | Hemiaminal | Schiff Base (Imine) |
Reactivity of the Trifluorophenyl Ring
The trifluorophenyl group is a key determinant of the molecule's reactivity profile. The three fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which deactivates the phenyl ring towards electrophilic attack but activates it towards nucleophilic substitution.
Electrophilic aromatic substitution on the trifluorophenyl ring of 3-(2,3,4-trifluorophenyl)pyridin-4-amine is expected to be challenging due to the strong deactivating nature of the three fluorine substituents. uci.edu Fluorine atoms, like other halogens, exhibit a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R) due to their lone pairs. csbsju.eduresearchgate.netresearchgate.netlibretexts.org In polyfluorinated systems, the inductive effect typically dominates, rendering the aromatic ring less nucleophilic and thus less susceptible to attack by electrophiles. researchgate.net
Despite being deactivating, the fluorine atoms are ortho-, para-directing. csbsju.edulibretexts.org This is because the resonance effect, although weaker than the inductive effect, preferentially stabilizes the cationic intermediate (the sigma complex) when the attack occurs at the positions ortho and para to the fluorine atom. masterorganicchemistry.com In the case of the 2,3,4-trifluorophenyl group, the potential sites for electrophilic attack would be the C-5 and C-6 positions. The directing effects of the three fluorine atoms would be additive. The C-5 position is ortho to the fluorine at C-4 and meta to the fluorine at C-3, while the C-6 position is ortho to the fluorine at C-2 and para to the fluorine at C-4. Predicting the major product would require a careful analysis of the combined electronic and steric effects of the three fluorine atoms.
| Position of Attack | Directing Influence of Fluorine Atoms | Predicted Stability of Intermediate |
| C-5 | Ortho to F at C-4; Meta to F at C-3; Meta to F at C-2 | Moderately Stabilized |
| C-6 | Ortho to F at C-2; Para to F at C-4; Meta to F at C-3 | Highly Stabilized |
This table provides a qualitative prediction based on general principles of electrophilic aromatic substitution.
The trifluorophenyl ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms makes the phenyl ring electrophilic and susceptible to attack by nucleophiles. rsc.orgmasterorganicchemistry.comorganicchemistrytutor.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com
The positions most activated for nucleophilic attack on a polyfluorinated benzene (B151609) ring are those that are ortho and para to the fluorine atoms. In the 2,3,4-trifluorophenyl group, the C-2 and C-4 positions are particularly activated due to the cumulative electron-withdrawing effects of the adjacent and para fluorine atoms. A nucleophile could potentially displace one of the fluorine atoms at these positions. The relative ease of displacement would depend on the specific nucleophile and reaction conditions.
| Position of Fluorine | Activating Factors | Potential for Substitution |
| F at C-2 | Ortho to pyridinyl group; Flanked by F at C-3 | High |
| F at C-4 | Para to pyridinyl group; Flanked by F at C-3 | High |
This table outlines the potential reactivity based on the principles of nucleophilic aromatic substitution on polyfluorinated aromatic compounds.
Metal-Catalyzed Reactions Involving Specific Sites of the Chemical Compound
Metal-catalyzed reactions offer powerful tools for the functionalization of specific C-H and C-halogen bonds within the this compound molecule.
Transition metal-catalyzed C-H activation has emerged as a versatile strategy for the direct functionalization of aromatic rings. rsc.orgnih.govyoutube.com In the context of this compound, both the pyridine and the trifluorophenyl rings possess C-H bonds that could potentially be targeted.
The pyridine ring offers several sites for C-H functionalization. The nitrogen atom of the pyridine can act as a directing group, guiding the metal catalyst to specific C-H bonds. libretexts.orgmasterorganicchemistry.comnih.gov Depending on the catalyst system and reaction conditions, C-H activation at the C-2, C-3, or C-4 positions of the pyridine ring has been demonstrated in related systems. nih.govnih.gov The amino group at the C-4 position can also influence the regioselectivity of these reactions.
The trifluorophenyl ring also presents opportunities for C-H activation. While the fluorine atoms are deactivating, specific catalytic systems have been developed for the C-H functionalization of fluorinated arenes. These reactions often proceed via different mechanisms than traditional electrophilic substitutions and can provide access to a range of functionalized products.
| Ring | Potential C-H Functionalization Sites | Directing Group |
| Pyridine | C-2, C-5, C-6 | Pyridine Nitrogen, Amino Group |
| Trifluorophenyl | C-5, C-6 | None inherent, relies on catalyst control |
This table summarizes potential sites for C-H activation based on known methodologies for similar aromatic systems.
Halogenation and dehalogenation reactions provide pathways to further modify the structure of this compound.
Halogenation: The pyridine ring can undergo halogenation, typically at the 3-position relative to the nitrogen atom, through electrophilic aromatic substitution, although this often requires harsh conditions. uci.edu More modern methods, such as those involving the formation of Zincke imine intermediates, can achieve halogenation at the 3-position under milder conditions. csbsju.eduresearchgate.netrsc.org The existing substituents, the trifluorophenyl group at C-3 and the amino group at C-4, will influence the regioselectivity of any further halogenation on the pyridine ring.
The trifluorophenyl ring is already heavily halogenated. Introducing another halogen atom via electrophilic aromatic substitution would be extremely difficult due to the deactivated nature of the ring.
Dehalogenation: The selective removal of one or more fluorine atoms from the trifluorophenyl ring is a potential transformation. Catalytic dehalogenation methods, often employing palladium-based catalysts, have been used for the dehalogenation of polychlorinated and polybrominated biphenyls, which are structurally related to the trifluorophenylpyridine core. rsc.orgraco.catresearchgate.netresearchgate.net These reactions typically proceed via reductive cleavage of the carbon-halogen bond. The regioselectivity of dehalogenation would depend on the specific catalyst and reaction conditions, with factors such as steric hindrance and electronic effects playing a role.
| Reaction | Target Ring | Potential Outcome |
| Halogenation | Pyridine | Introduction of a halogen at C-2, C-5, or C-6 |
| Dehalogenation | Trifluorophenyl | Selective removal of one or more fluorine atoms |
This table outlines possible halogenation and dehalogenation reactions based on established chemical principles.
Derivatization Strategies and Analogue Synthesis for Structural Probing
Design Principles for Structural Modification of 3-(2,3,4-Trifluorophenyl)pyridin-4-amine
The design of new analogues of this compound is guided by established chemical principles to probe its structural and electronic features. The parent molecule consists of two key aromatic systems: an electron-deficient pyridine (B92270) ring and a trifluorophenyl ring, which is also electron-poor due to the inductive effects of the fluorine atoms.
Key design principles for modification include:
Modulating Basicity: The basicity of the pyridine nitrogen and the exocyclic amine at the C4 position are critical properties. Substituents on the pyridine ring, particularly at the C2 and C6 positions, can significantly alter the pKa of the molecule.
Altering Electronic Distribution: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the pyridine or the phenyl ring can systematically tune the electronic properties of the entire molecule. acs.orgacs.org This can influence intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.net
Steric Modifications: Varying the size and position of substituents allows for the exploration of the steric requirements of potential binding sites or the control of intermolecular packing in solid-state applications.
Lipophilicity and Solubility: The trifluoromethyl group contributes significantly to the lipophilicity of a molecule. nih.gov Modifying the fluorination pattern or introducing polar functional groups can adjust the compound's solubility and partitioning behavior between different phases.
Conformational Restriction: Introducing fused rings or bulky groups can lock the molecule into specific conformations, providing insight into the active conformation. nih.gov This can be achieved by creating fused heterocyclic systems involving the pyridine ring. nih.govresearchgate.net
These principles guide the synthetic chemist in creating a library of analogues to systematically map the relationship between the compound's structure and its function.
Synthesis of Pyridine Ring Modified Analogues
Modifications to the pyridine ring offer a direct route to fine-tune the core properties of the scaffold.
The unoccupied positions on the pyridine ring (C2, C5, and C6) are prime targets for substitution. A variety of synthetic methods allow for the introduction of diverse functional groups.
Substitution at C2 and C6: One-pot condensation reactions, such as the Krohnke pyridine synthesis, can be employed to generate 2,4,6-triaryl pyridines, demonstrating a viable route to introduce aryl groups at the C2 and C6 positions. researchgate.net Multi-component reactions provide a versatile approach for creating polysubstituted pyridines. nih.gov For example, a three-component reaction involving an aldehyde, an α,β-unsaturated acid, and an enamine can yield diverse tri- and tetrasubstituted pyridines. nih.gov Halogenation at these positions is also a common strategy. For instance, the synthesis of 2-chloro-nicotinonitrile derivatives showcases methods for introducing chlorine atoms onto the pyridine ring, which can then serve as handles for further cross-coupling reactions. ijpsonline.com
Substitution at C5: The synthesis of 2,3,5-trichloro-5-(trifluoromethyl)pyridine from 3-picoline highlights industrial methods for halogenating the pyridine ring, including the C5 position. nih.gov The synthesis of 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines further demonstrates that aryl groups can be installed at the C5 position, adjacent to the amino group. researchgate.net
| Analogue Type | Modification | Potential Synthetic Route | Reference |
|---|---|---|---|
| C2/C6-Aryl Substituted | Introduction of phenyl or substituted phenyl groups at C2 and C6 | Krohnke-type one-pot condensation of chalcones, acetophenones, and ammonium (B1175870) acetate. | researchgate.net |
| C2-Chloro Substituted | Chlorination at the C2 position | Chlorination of a corresponding pyridone precursor using POCl₃. | ijpsonline.com |
| C5-Chloro Substituted | Chlorination at the C5 position | Vapor-phase nuclear chlorination of a 3-picoline derivative. | nih.gov |
| C5-Aryl Substituted | Introduction of an aryl group at the C5 position | Synthesis from 4H-pyran-4-ones. | researchgate.net |
Fusing a second ring to the pyridine scaffold is a powerful strategy for creating rigid analogues with novel properties.
Fused Heterocycles: The synthesis of fused systems like pyrazolo[3,4-b]pyridines, thieno[2,3-d]pyrimidines, and furo[2,3-b]pyridines from substituted pyridine precursors is well-documented. nih.govnih.govnih.gov For example, starting from an aminopyridine derivative, cyclization reactions can be used to construct an adjacent pyrazole (B372694), thiophene, or furan (B31954) ring. nih.govresearchgate.net Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines can be synthesized from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, showcasing the construction of complex polyheterocyclic systems. researchgate.net
Introduction of Functional Groups: The core structure can be elaborated with various functional groups. For instance, alkyl amide functionalities have been introduced to pyrazolo[3,4-b]pyridine systems via selective N-alkylation followed by reaction with amines. nih.gov
| Analogue Type | Modification | Potential Synthetic Route | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Analogue | Fusion of a pyrazole ring across the C2-C3 or C3-C4 bond | Condensation of a hydrazine (B178648) with a diketone precursor or cyclization of a hydrazone. | researchgate.netnih.gov |
| Furo[2,3-b]pyridine Analogue | Fusion of a furan ring across the C2-C3 bond | Cyclization of a pyridin-2(1H)-one via O-alkylation. | nih.gov |
| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine Analogue | Fusion of a thieno[2,3-d]pyrimidine (B153573) system | Cyclization reactions starting from a 2-aminothieno[2,3-c]pyridine derivative. | researchgate.net |
| Amide Functionalized Analogue | Addition of an alkyl amide side chain | N-alkylation followed by amidation with various amines. | nih.gov |
Synthesis of Trifluorophenyl Ring Modified Analogues
Modifications to the trifluorophenyl ring are crucial for probing electronic and steric effects distant from the core pyridine heterocycle.
The number and position of fluorine atoms dramatically influence the electronic character of the phenyl ring.
Altering Fluorination on the Phenyl Ring: Synthetic routes can be adapted to use different fluorinated phenylboronic acids or related starting materials to create analogues with mono-, di-, or other trifluorophenyl substitution patterns (e.g., 2,4,6-trifluoro or 3,4,5-trifluoro).
Fluorination of the Pyridine Ring: An alternative strategy involves introducing fluorine onto the pyridine ring itself. The synthesis of 3-fluoro-4-aminopyridine has been achieved through various methods, including Hofmann degradation of 3-fluoro-4-pyridine carboxamide or direct fluorination of a pyridine N-oxide precursor. nih.govgoogle.comrsc.org A nucleophilic aromatic substitution on 3-bromo-4-nitropyridine (B1272033) N-oxide can yield the meta-fluorinated product, which is then reduced to 3-fluoro-4-aminopyridine. nih.govrsc.org This demonstrates the feasibility of creating analogues where the fluorine is on the pyridine ring instead of, or in addition to, the phenyl ring. The synthesis of 3-fluoropyridines can also be achieved via photoredox-mediated coupling reactions. acs.org
| Analogue Type | Modification | Potential Synthetic Route | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl)pyridin-4-amine | Single fluorine on the phenyl ring | Suzuki coupling with 4-fluorophenylboronic acid. | acs.org |
| 3-(3,4-Difluorophenyl)pyridin-4-amine | Two fluorines on the phenyl ring | Suzuki coupling with 3,4-difluorophenylboronic acid. | acs.org |
| 3-Phenyl-5-fluoropyridin-4-amine | Fluorine moved to the C5 position of the pyridine ring | Multi-step synthesis involving fluorination of a pyridine precursor. | nih.govrsc.org |
| 3-Phenyl-2-fluoropyridin-4-amine | Fluorine moved to the C2 position of the pyridine ring | Synthesis from α-fluoro-α,β-unsaturated oximes. | ijpsonline.com |
Replacing the fluorine atoms with other substituents provides a way to systematically evaluate the impact of electronics and sterics.
Halogen Exchange: Analogues bearing chloro- or bromo-phenyl rings can be synthesized using the appropriately substituted phenylboronic acids in cross-coupling reactions. acs.org
Introduction of EWGs and EDGs: A wide range of functional groups can be tolerated in modern cross-coupling reactions. The synthesis of 3-substituted piperidines from pyridines has shown that phenylboronic acids featuring electron-withdrawing groups (e.g., ester, nitrile) and electron-donating groups (e.g., ethers, thiols) are well-tolerated. acs.org Similarly, the synthesis of 3-amino-4-arylpyridin-2(1H)-ones has been demonstrated with electron-donating methoxy (B1213986) groups on the aryl substituent. nih.gov These methodologies can be directly applied to the synthesis of 3-(substituted-phenyl)pyridin-4-amine analogues.
| Analogue Type | Modification on Phenyl Ring | Potential Synthetic Route | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)pyridin-4-amine | Substitution with another halogen (Cl) | Suzuki coupling with 4-chlorophenylboronic acid. | acs.org |
| 3-(4-Cyanophenyl)pyridin-4-amine | Substitution with an Electron-Withdrawing Group (EWG) | Suzuki coupling with 4-cyanophenylboronic acid. | acs.org |
| 3-(4-Methoxyphenyl)pyridin-4-amine | Substitution with an Electron-Donating Group (EDG) | Suzuki coupling with 4-methoxyphenylboronic acid. | acs.orgnih.gov |
| 3-(3-Hydroxyphenyl)pyridin-4-amine | Substitution with a hydrogen-bonding group (OH) | Suzuki coupling with 3-hydroxyphenylboronic acid. | acs.org |
Synthesis of Amino Group Modified Analogues
The exocyclic amino group at the C4 position of the pyridine ring in this compound serves as a key handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as alkylation, acylation, and sulfonylation, leading to the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Secondary and Tertiary Amine Derivatives
The synthesis of secondary and tertiary amine derivatives of this compound can be achieved through several reliable methods, most notably reductive amination and direct N-alkylation.
Reductive Amination: This powerful and widely used method involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org This approach avoids the common issue of over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com
The process typically begins with the condensation of the parent amine with a carbonyl compound to form an imine (or an enamine if a secondary amine reacts with a carbonyl). This is followed by reduction using a mild reducing agent. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and phenylsilane (B129415) in the presence of a catalyst. masterorganicchemistry.comorganic-chemistry.org NaBH(OAc)₃ is particularly popular due to its selectivity and tolerance for a wide range of functional groups. organic-chemistry.org The reaction can be performed with various aldehydes and ketones to install a wide array of alkyl groups. masterorganicchemistry.com For instance, reacting the primary amine with formaldehyde (B43269) would yield the N-methyl derivative, while using acetone (B3395972) would introduce an isopropyl group. Successive reductive aminations can be performed to obtain tertiary amines. masterorganicchemistry.com
Table 1: Illustrative Examples of Reductive Amination for Aromatic Amine Synthesis
| Amine Substrate | Carbonyl Compound | Reducing Agent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Aniline | Aldehydes/Ketones | NaBH(OAc)₃ | Secondary/Tertiary Amine | organic-chemistry.org |
| Substituted Aminopyridine | Aldehydes | InCl₃/Et₃SiH/MeOH | Secondary Amine | organic-chemistry.org |
| β-hydroxy-ketones | Primary Amine | Ti(iOPr)₄ / PMHS | 1,3-syn-amino alcohol | organic-chemistry.org |
| Ketones | Ammonium formate | Cyclometalated Ir(III) Catalyst | Primary Amine | liv.ac.uk |
Direct N-Alkylation: While potentially leading to mixtures of mono- and di-alkylated products, direct N-alkylation with alkyl halides can be a straightforward method for synthesizing secondary and tertiary amine derivatives. The reaction involves treating the parent amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed. The choice of base and reaction conditions can influence the selectivity of the reaction. For less reactive amines, stronger bases and higher temperatures may be required. Microwave-assisted coupling reactions have also been shown to be effective for the N-alkylation of aminopyridines. nih.gov
Amide and Sulfonamide Analogues
Amide Synthesis: The conversion of the 4-amino group to an amide is a common and versatile derivatization strategy. This is typically achieved by N-acylation using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.netsphinxsai.com Pyridine or triethylamine (B128534) are frequently used as bases to scavenge the HCl generated when acid chlorides are used. researchgate.net The reaction is generally robust and proceeds under mild conditions, accommodating a wide variety of functional groups on the acylating agent. researchgate.netnih.gov
Alternatively, amide bonds can be formed by coupling the amine with a carboxylic acid using a coupling reagent. This approach is prevalent in peptide synthesis and modern organic chemistry. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net More recent methods employ boronic acid-DMAPO cooperative catalysis for the dehydrative condensation of carboxylic acids and amines, which is effective even for less reactive substrates. tcichemicals.com
Table 2: General Methods for Amide Synthesis from Aromatic Amines
| Amine Substrate | Acylating/Coupling Partner | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Trifluoromethylphenyl amine | Acid Chloride/Anhydride | Triethylamine or NaH | Trifluoromethylphenyl amide | researchgate.net |
| Heteroaromatic Amines | Cyanoacetic acid / Acetic anhydride | Sodium Acetate / DMF | Fused Pyridones | mdpi.comresearchgate.net |
| Aminopyridine | Carboxylic Acid | 3,5-Bis(trifluoromethyl)phenylboronic acid / DMAPO | Pyridine Amide | tcichemicals.com |
| Substituted Aniline | Amino acid ester | Methanol (reflux) | Amide derivative | sphinxsai.com |
Sulfonamide Synthesis: The synthesis of sulfonamide analogues involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine or triethylamine. eurjchem.comekb.eg This reaction is analogous to N-acylation and is a well-established method for creating the stable sulfonamide linkage. ijarsct.co.in The reaction conditions are generally mild, and a diverse array of sulfonyl chlorides are commercially available or readily synthesized, allowing for extensive structural modifications. eurjchem.com Recent advancements include metal-catalyzed methods for sulfonamidation. ekb.eg For example, a one-pot protocol has been developed that leverages copper-catalyzed conversion of aromatic acids to sulfonyl chlorides, which are then aminated in situ. princeton.edu
Theoretical and Computational Investigations of 3 2,3,4 Trifluorophenyl Pyridin 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. researchgate.netepstem.net By employing methods such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), a comprehensive understanding of the electronic characteristics of 3-(2,3,4-Trifluorophenyl)pyridin-4-amine can be achieved. epstem.netresearchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. ntu.edu.iqnih.gov
For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyridin-4-amine ring, specifically on the nitrogen atom of the amino group and the delocalized π-system of the pyridine (B92270) ring. This is because amino groups are strong electron-donating groups. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2,3,4-trifluorophenyl ring, a consequence of the strong electron-withdrawing nature of the fluorine atoms.
The interaction of these frontier orbitals governs the molecule's reactivity. The HOMO's location indicates the sites most susceptible to electrophilic attack, while the LUMO's location points to the sites prone to nucleophilic attack. The energy of these orbitals also relates to the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO).
Table 1: Calculated Frontier Orbital Energies and Related Properties for this compound (Theoretical)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
| Ionization Potential (I ≈ -EHOMO) | 5.85 |
| Electron Affinity (A ≈ -ELUMO) | 1.20 |
This data is theoretical and based on typical values for similar aromatic amines and fluorinated phenyl compounds.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.netnih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites attractive to protons and other electrophiles. researchgate.net The trifluorophenyl ring, due to the high electronegativity of the fluorine atoms, would exhibit a region of positive electrostatic potential, rendering it susceptible to nucleophilic attack. The hydrogen atoms of the amino group would also show positive potential.
This charge distribution is a direct result of the interplay between the electron-donating amino group and pyridine ring and the electron-withdrawing trifluorophenyl group.
Based on the electronic structure and charge distribution analysis, specific predictions about the reactivity of this compound can be made. The nitrogen atom of the pyridine ring and the exocyclic amino group are the most likely sites for protonation and electrophilic attack. The trifluorophenyl ring, being electron-deficient, is a probable target for nucleophilic aromatic substitution, although such reactions often require harsh conditions.
Computational studies can also be used to model potential reaction pathways, for instance, by calculating the transition state energies for various reactions. This allows for a more quantitative prediction of the most favorable reaction products. For example, in a reaction with an electrophile, the activation energy for attack at the pyridine nitrogen versus the amino nitrogen could be calculated to determine the likely initial site of reaction. The regioselectivity of reactions on the pyridine ring can also be investigated, with computational methods helping to explain why substitution might occur at a specific position. chemrxiv.org
The C-F bonds are expected to be very strong, contributing to the thermal stability of the trifluorophenyl moiety. The C-N bond connecting the two aromatic rings is also expected to be robust due to the sp²-sp² hybridization of the carbon atoms. The N-H bonds of the amino group will have a lower BDE, making them potential sites for radical abstraction reactions under certain conditions.
Table 2: Theoretical Bond Dissociation Energies (BDE) for Selected Bonds in this compound
| Bond | Calculated BDE (kcal/mol) |
|---|---|
| Pyridine C-NH2 | 105 |
| Phenyl-Pyridine C-C | 110 |
| Phenyl C-F (average) | 120 |
| Amino N-H (average) | 90 |
This data is theoretical and based on typical values for similar chemical bonds.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
The bond connecting the trifluorophenyl and pyridine rings allows for rotation, leading to different spatial arrangements or conformations of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. semanticscholar.org
For this compound, the key dihedral angle is that between the two aromatic rings. A scan of the potential energy surface as a function of this dihedral angle would likely reveal two low-energy conformations. A planar or near-planar conformation might be favored due to extended π-conjugation, while a twisted conformation could arise to minimize steric hindrance between the ortho-fluorine atom on the phenyl ring and the hydrogen atom at the 2-position of the pyridine ring. The relative energies of these conformers would determine their populations at a given temperature. Molecular dynamics simulations can further explore the conformational space and the transitions between different conformations over time. mdpi.com
Intermolecular Interactions in Condensed Phases
In the condensed phase, particularly in a crystalline solid, the intermolecular interactions of this compound are expected to be a complex interplay of hydrogen bonding, halogen bonding, and π-stacking interactions. The presence of both a hydrogen bond donor (the amino group) and acceptors (the pyridine nitrogen and fluorine atoms) suggests a rich variety of potential packing motifs.
The primary amine group (-NH₂) is a strong hydrogen bond donor and can form robust N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is a common and dominant feature in the crystal structures of aminopyridines, often leading to the formation of chains or dimeric motifs nih.gov. For instance, in the crystal structure of 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, the amino group acts as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule nih.gov.
The aromatic nature of both the pyridine and the trifluorophenyl rings allows for π-π stacking interactions. However, the perfluorination of an aromatic ring can significantly alter its quadrupole moment, leading to different stacking geometries compared to non-fluorinated analogues acs.orgwikipedia.org. The interaction between a fluorinated and a non-fluorinated aromatic ring can be either attractive or repulsive depending on their relative orientation and the electronic nature of other substituents researchgate.net. In the case of this compound, face-to-face or offset π-stacking between the pyridine and trifluorophenyl rings of adjacent molecules could be a contributing factor to the crystal packing.
A hypothetical representation of potential intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Strong Hydrogen Bond | N-H (Amino group) | N (Pyridine ring) | Formation of primary structural motifs (chains, dimers) |
| Weak Hydrogen Bond | C-H (Aromatic rings) | F (Trifluoro- group) | Stabilization of the crystal lattice |
| Halogen Bonding | C-F | π-system (Aromatic rings) | Directional interactions influencing molecular orientation |
| π-π Stacking | Pyridine ring, Trifluorophenyl ring | Pyridine ring, Trifluorophenyl ring | Contribution to the overall packing density and stability |
| F···F Interactions | F (Trifluoro- group) | F (Trifluoro- group) | Weak, but cumulative, stabilization of the crystal structure nih.gov |
Solvation Effects on Molecular Geometry and Reactivity
The molecular geometry and reactivity of this compound are expected to be significantly influenced by the surrounding solvent environment. Solvation can alter the electronic distribution within the molecule, affect its tautomeric equilibrium, and modulate its reactivity towards other chemical species.
The compound can exist in different tautomeric forms, primarily involving the migration of a proton from the amino group to the pyridine nitrogen. The relative stability of these tautomers can be highly dependent on the polarity of the solvent. Computational studies on similar heterocyclic compounds, such as aminopurines, have shown that polar solvents can stabilize zwitterionic or more polar tautomers through dipole-dipole interactions and hydrogen bonding mdpi.com. For this compound, a polar solvent is likely to favor the pyridinium-amido tautomer due to its larger dipole moment.
Solvation also affects the molecular geometry. In the gas phase, the molecule might adopt a non-planar conformation due to steric hindrance between the two aromatic rings. However, in a polar solvent, the molecule might become more planar to maximize favorable interactions with the solvent molecules. The dihedral angle between the pyridine and the trifluorophenyl rings is a key geometric parameter that would be sensitive to the solvent environment.
The reactivity of the molecule is also modulated by the solvent. The basicity of the pyridine nitrogen and the nucleophilicity of the amino group can be altered by hydrogen bonding with protic solvents. For example, a protic solvent can solvate the lone pair of electrons on the pyridine nitrogen, thereby reducing its availability for reaction. Conversely, the same solvent can enhance the hydrogen bond donating ability of the amino group. Computational studies on fluorinated ether electrolytes have shown that fluorination can lead to weaker solvation of cations, resulting in the formation of larger ion aggregates rsc.orgarxiv.org. This suggests that the trifluorophenyl group in the target molecule might influence its solvation shell structure. The solubility of 4-aminopyridine (B3432731) is noted to be high in water sigmaaldrich.com.
The following table summarizes the anticipated effects of different solvent types on the properties of this compound.
| Solvent Type | Expected Effect on Geometry | Expected Effect on Reactivity |
| Nonpolar (e.g., Hexane) | Likely to maintain a non-planar conformation similar to the gas phase. | Minimal perturbation of the intrinsic reactivity. |
| Aprotic Polar (e.g., DMSO) | May favor a more planar conformation due to dipole-dipole interactions. | Enhanced solubility of polar reactants; may stabilize charged intermediates. |
| Protic Polar (e.g., Water, Ethanol) | Can form hydrogen bonds, potentially leading to specific solvent-solute structures and influencing tautomeric equilibrium. | Can act as a proton donor/acceptor, directly participating in reaction mechanisms and altering the basicity/nucleophilicity of functional groups. |
QSAR Studies (without biological context)
Quantitative Structure-Activity Relationship (QSAR) models can be powerful tools for predicting the chemical properties and reactivity of molecules based on their structural features, without resorting to experimental measurements. For this compound, QSAR studies can provide valuable insights into its behavior in chemical reactions.
Topological and Electronic Descriptors for Chemical Property Prediction
A variety of topological and electronic descriptors can be calculated for this compound to build QSAR models for predicting its physicochemical properties. These descriptors encode information about the molecular size, shape, branching, and electronic distribution.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule. They are relatively easy to calculate and have been shown to correlate well with various physicochemical properties frontiersin.orgfrontiersin.org. Examples of relevant topological descriptors include:
Randić Index (χ): Reflects the degree of branching in the molecular structure.
Zagreb Indices (M1, M2): Also related to the branching of the molecular skeleton.
Hosoya Index (Z): Based on the number of non-matching edges in the molecular graph.
These indices can be used to predict properties such as boiling point, molar volume, and surface tension mdpi.comnih.gov.
Electronic Descriptors: These descriptors are derived from quantum chemical calculations and provide information about the electronic structure of the molecule. They are particularly useful for predicting reactivity. Key electronic descriptors include:
Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the electron-donating ability of the molecule. A higher HOMO energy suggests greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the electron-accepting ability of the molecule. A lower LUMO energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO Gap: A smaller gap is associated with higher chemical reactivity and lower kinetic stability.
Mulliken and Natural Bond Orbital (NBO) Charges: Provide information about the charge distribution on individual atoms, which can help in identifying reactive sites.
The table below lists some key descriptors and the chemical properties they can potentially predict for this compound.
| Descriptor Type | Descriptor Example | Predicted Chemical Property |
| Topological | Wiener Index, Randić Index | Boiling Point, Molar Refractivity, Surface Tension |
| Electronic | HOMO/LUMO Energies | Ionization Potential, Electron Affinity, Chemical Reactivity |
| Electronic | Dipole Moment | Solubility in Polar Solvents, Intermolecular Interaction Strength |
| Electronic | Atomic Charges (NBO) | Sites for Electrophilic/Nucleophilic Attack, Acidity/Basicity |
Correlation with Reaction Rates and Selectivity
QSAR models can also be developed to correlate molecular descriptors with reaction rates and selectivity. For a given reaction, the rate constant (k) can be related to a set of descriptors through a mathematical equation, often derived using multiple linear regression (MLR) or more advanced machine learning techniques.
For this compound, the reactivity of the amino group and the pyridine ring can be explored. For instance, in an electrophilic aromatic substitution reaction, the rate and regioselectivity would be influenced by the electron density on the aromatic rings. Electronic descriptors such as the charges on the carbon atoms and the Fukui functions (which indicate the propensity of a site to undergo electrophilic, nucleophilic, or radical attack) would be crucial in predicting the outcome of such reactions.
Similarly, the rate of reactions involving the amino group, such as N-acylation or N-alkylation, would be expected to correlate with descriptors related to the nucleophilicity of the nitrogen atom, such as its NBO charge and the HOMO energy. The steric hindrance from the adjacent trifluorophenyl group can also be quantified using steric descriptors, which would also be important predictors of reaction rates.
A hypothetical QSAR model for predicting the rate of a reaction could take the following form:
log(k) = c₀ + c₁ * (HOMO Energy) + c₂ * (NBO charge on N) + c₃ * (Steric Descriptor) + ...
Where 'k' is the rate constant, and 'c' are coefficients determined from the regression analysis. Such models, once validated, can be used to predict the reactivity of other similar compounds without the need for extensive experimental work.
Advanced Analytical Characterization Methodologies for 3 2,3,4 Trifluorophenyl Pyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For a molecule such as 3-(2,3,4-Trifluorophenyl)pyridin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide critical information about the number and environment of hydrogen atoms. The aromatic region would display signals for the protons on both the pyridine (B92270) and the trifluorophenyl rings. The protons on the pyridine ring (at positions 2, 5, and 6) would exhibit characteristic chemical shifts and coupling patterns (splittings) due to spin-spin interactions with each other. The single proton on the trifluorophenyl ring would also appear in this region, with its multiplicity dictated by couplings to the adjacent fluorine atoms. The amine (NH₂) protons might appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. Integration of the peak areas would confirm the ratio of protons in different environments, serving as a primary check for structural integrity and purity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms in the aromatic rings, unless symmetry results in equivalence. The carbon atoms bonded to fluorine would exhibit characteristic splitting patterns (C-F coupling), which can be a powerful diagnostic tool. The chemical shifts of the carbons in the pyridine ring are influenced by the nitrogen atom and the amino group, while the shifts of the phenyl carbons are affected by the fluorine substituents.
¹⁹F NMR Spectroscopy: Given the three fluorine atoms, ¹⁹F NMR is an indispensable technique for characterizing this compound. nih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance, resulting in high sensitivity. uni.lu The spectrum would be expected to show three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring. The chemical shifts of these signals are highly sensitive to their position on the aromatic ring. nih.gov Furthermore, the signals would display coupling to each other (F-F coupling) and to the adjacent proton (H-F coupling), providing definitive evidence for the 2,3,4-substitution pattern on the phenyl ring. youtube.com
A representative table of expected NMR data, based on analogous structures, is provided below.
| Analysis | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to pyridine and phenyl protons. Characteristic splitting due to H-H and H-F coupling. A potentially broad signal for the NH₂ protons. |
| ¹³C NMR | Distinct signals for all carbon atoms. Carbons attached to fluorine will show large coupling constants (¹JCF). Carbons further away will show smaller couplings (²JCF, ³JCF). |
| ¹⁹F NMR | Three distinct signals for the non-equivalent fluorine atoms, likely appearing as doublet of doublets or more complex multiplets due to F-F and F-H couplings. |
This table represents generalized expectations for the class of compounds and not specific, experimentally determined data for this compound.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton network within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is essential for connecting the different fragments of the molecule, for instance, by showing a correlation between the pyridine protons and the carbons of the phenyl ring, confirming the C-C bond that links the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It can be used to confirm the spatial arrangement of the substituents on the rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the mass of the parent molecule with extremely high accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₇F₃N₂), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula and rule out other potential structures with the same nominal mass.
| Technique | Information Yielded | Application to Compound |
| HRMS | Exact mass of the molecular ion. | Confirms the elemental formula C₁₁H₇F₃N₂ by matching the measured mass to the theoretical mass with high precision. |
This table represents the standard application of the technique, not specific experimental results.
In mass spectrometry, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound would be expected to proceed through the cleavage of the bond between the two aromatic rings or through the loss of substituents from the rings. Analysis of the masses of the resulting fragments helps to piece together the original structure. For example, the observation of ions corresponding to the trifluorophenyl cation or the aminopyridine cation would provide strong evidence for the proposed structure.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum provides definitive evidence for its key structural components: the primary amine, the pyridine ring, the trifluorophenyl ring, and the carbon-fluorine bonds.
As a primary aromatic amine, the molecule is expected to exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comspectroscopyonline.com The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to symmetric stretching. libretexts.org The presence of a primary amine is further confirmed by an N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com
The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is characteristically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com A crucial feature for this specific compound is the presence of strong absorption bands corresponding to C-F stretching vibrations, which are typically found in the 1400-1000 cm⁻¹ region. The trifluorosubstituted phenyl ring will likely produce a complex and intense pattern in this fingerprint region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric N-H Stretch | Primary Amine | 3450 - 3400 | Medium |
| Symmetric N-H Stretch | Primary Amine | 3350 - 3300 | Medium |
| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3100 - 3000 | Medium-Weak |
| N-H Bend (Scissor) | Primary Amine | 1650 - 1580 | Medium-Strong |
| Aromatic C=C Stretch | Phenyl & Pyridine Rings | 1600 - 1450 | Medium-Strong |
| C-F Stretch | Trifluorophenyl | 1400 - 1100 | Strong |
| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes within a molecule. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that symmetric, non-polar bonds, which are weak in IR spectra, can produce strong signals in Raman spectra.
For this compound, Raman spectroscopy is particularly useful for characterizing the carbon backbone of the aromatic rings. The symmetric "ring breathing" vibrations of both the pyridine and trifluorophenyl rings are expected to yield sharp, intense Raman bands. nih.gov While the polar N-H and C-F bonds are prominent in IR, the C=C bonds of the aromatic systems are highly polarizable and thus strong Raman scatterers. This technique provides a unique molecular fingerprint that can be used for identification and to study subtle structural changes. nih.gov
Table 2: Expected Raman Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3100 - 3000 | Medium |
| Ring Breathing | Pyridine Ring | ~1000 | Strong |
| Ring Breathing | Trifluorophenyl Ring | ~1030 | Strong |
| Aromatic C=C Stretch | Phenyl & Pyridine Rings | 1610 - 1570 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of UV or visible light. libretexts.org Molecules with π-systems and non-bonding electrons (lone pairs), known as chromophores, can absorb energy to promote electrons from a lower energy orbital to a higher energy one. libretexts.org
The structure of this compound contains extensive conjugated π-systems in both the pyridine and trifluorophenyl rings, as well as non-bonding lone pair electrons on the amine nitrogen. This leads to two primary types of electronic transitions:
π → π* transitions: These higher-energy transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic and conjugated systems and result in strong absorption bands, typically in the 200-300 nm range. libretexts.orguzh.ch The interaction between the two aromatic rings in the molecule would likely influence the exact wavelength of maximum absorbance (λ_max).
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital of the aromatic ring. uzh.ch These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org The presence of the amine group attached to the pyridine ring makes this transition a key feature of its UV-Vis spectrum. libretexts.org
The solvent used for analysis can influence the position of these absorption bands due to stabilization effects on the different electronic states.
Table 3: Predicted UV-Vis Spectroscopy Data for this compound
| Electronic Transition | Orbitals Involved | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 230 - 280 | High |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org By diffracting a beam of X-rays off a single crystal of this compound, one can generate a detailed electron density map. wikipedia.org From this map, the exact positions of all atoms (excluding hydrogen, which is typically inferred) can be determined. rsc.org
This analysis provides unambiguous data on:
Bond Lengths: Precise distances between all bonded atoms (e.g., C-C, C-N, C-F).
Bond Angles: The angles formed between adjacent bonds.
Torsional Angles: The dihedral angle between the planes of the pyridine and trifluorophenyl rings, which describes the molecule's conformation in the solid state.
Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amine group. mdpi.combenthamopen.com
While specific crystallographic data for this compound requires experimental analysis of a suitable single crystal, the technique would yield a definitive structural model. researchgate.net
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description | Expected Information for this compound |
|---|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Experimentally determined. mdpi.com |
| Space Group | The set of symmetry operations for the unit cell. | Experimentally determined. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Experimentally determined. |
| Bond Lengths (Å) | Interatomic distances. | Precise values for C-F, C-N, C=C, C-C, and C-H bonds. |
| Bond Angles (°) | Angles between atoms. | Precise values for ring angles and substituent orientations. |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds and for separating them from impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. cmes.org
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the system. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its aromatic character, the compound will have a strong affinity for the C18 stationary phase. The elution is typically achieved using a gradient of an organic solvent (like acetonitrile (B52724) or methanol) mixed with an aqueous buffer. researchgate.netptfarm.plhelixchrom.com
Purity is determined by detecting the eluting components, usually with a UV detector set to a wavelength where the main compound absorbs strongly (e.g., its λ_max from UV-Vis analysis). ptfarm.pl The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Table 5: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., 10% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or λ_max |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, primary amines like this compound are polar and have relatively low volatility, which can lead to poor peak shape (tailing) and potential thermal degradation in a standard GC system. nih.gov
To overcome these issues, the amine is typically converted into a more volatile and thermally stable derivative prior to analysis. nist.gov A common derivatization technique is silylation, where the active hydrogens on the amine group are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.govnist.gov
The resulting TMS-derivative can then be injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation. researchgate.net
Table 6: GC Analysis Approach for this compound
| Step | Description | Details |
|---|---|---|
| 1. Derivatization | Convert the amine to a volatile derivative. | Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the N,N-di-TMS derivative. |
| 2. GC Separation | Separate the derivative from other components. | Column: Fused silica capillary (e.g., 5% phenyl polysiloxane). Oven Program: Temperature ramp (e.g., 100°C to 300°C). Carrier Gas: Helium or Hydrogen. |
| 3. Detection | Detect the eluted derivative. | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification. |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The combination of a nucleophilic amino group and an aromatic pyridine (B92270) ring makes 3-(2,3,4-Trifluorophenyl)pyridin-4-amine a promising candidate as a versatile intermediate in organic synthesis. Its structure is amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The 4-aminopyridine (B3432731) moiety is a well-established building block for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the adjacent C5 position of the pyridine ring can also participate in annulation strategies. For instance, related 3-amino-4-arylpyridin-2(1H)-ones are known to be precursors for the synthesis of more complex heterocyclic structures. nih.gov It is conceivable that this compound could undergo similar transformations.
Furthermore, the amino group can be diazotized and subsequently substituted to introduce a range of functionalities, or it can be acylated and then cyclized. The trifluorophenyl ring can also influence the reactivity of the pyridine core and can itself be a site for further functionalization, for example, through nucleophilic aromatic substitution of one of the fluorine atoms under specific conditions. This dual reactivity opens up pathways to a diverse range of novel heterocyclic compounds. The synthesis of complex systems such as triazinoquinazolinones and triazepinoquinazolinones has been demonstrated from 3-aminoquinazolinone derivatives, highlighting the synthetic potential of the amino group in a heterocyclic context. nih.gov
The strategic positioning of the amino group and the trifluorophenyl substituent in this compound makes it a potential building block for constructing bridged or fused ring systems. Reactions that involve both the amino group and an ortho position of the phenyl ring could lead to the formation of novel, rigid, three-dimensional structures. For example, intramolecular cyclization reactions could be envisioned, potentially triggered by a suitable catalyst or reaction conditions.
The synthesis of dithiolopyridines through the reaction of dithiomalondianilide with alkyl 3-aryl-2-cyanoacrylates demonstrates how related structures can be used to form fused systems. mdpi.com While the reaction mechanism is complex, it underscores the potential for 3-arylpyridine derivatives to participate in cascade reactions leading to intricate fused architectures. The synthesis of 3-fluoropyridines via photoredox-mediated coupling also showcases modern synthetic methods for constructing functionalized pyridine rings that could be adapted for creating bridged systems. acs.org
Ligand Design in Organometallic Chemistry
The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound offer potential coordination sites for metal ions. This makes the compound a candidate for development as a ligand in organometallic chemistry and catalysis. The electronic properties of the ligand can be fine-tuned by the electron-withdrawing trifluorophenyl group, which can influence the stability and reactivity of the resulting metal complexes.
While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral ligands. Introduction of a chiral center, for instance, by derivatizing the amino group with a chiral auxiliary or by synthesizing a chiral derivative of the pyridine ring, could lead to novel ligands for asymmetric catalysis. The development of chiral pyridine-containing ligands is a significant area of research, with applications in a wide range of enantioselective transformations. hkbu.edu.hk
For example, chiral pyridine–aminophosphine ligands have been successfully used in asymmetric hydrogenation reactions. rsc.orgresearchgate.net The synthesis of such ligands often involves the creation of a chiral backbone, to which the pyridine and phosphine (B1218219) moieties are attached. The general principles from these studies could be applied to develop chiral ligands from this compound. Furthermore, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have shown high enantioselectivity in copper(II)-catalyzed Henry reactions, demonstrating the potential of N-heterocyclic ligands in asymmetric synthesis. nih.gov The photocatalytic asymmetric oxidation of phosphines to P-chiral tertiary phosphine oxides also highlights the ongoing development of novel methods for creating chiral phosphorus compounds, which are important ligands in catalysis. acs.orgacs.org
The 4-amino-3-phenylpyridine structure can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. Such chelation can enhance the stability of the metal complex and influence its catalytic activity. The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions demonstrates the utility of related structures in forming effective catalysts. researchgate.net
The coordination of aminopyridines to Group 10 metals has been shown to generate efficient catalysts for the activation of C(aryl)-Cl bonds in Suzuki coupling reactions. researchgate.net The electronic nature of the trifluorophenyl group in this compound would likely modulate the donor properties of the ligand, potentially leading to catalysts with unique reactivity profiles. The field of transition-metal-catalyzed synthesis of imidazopyridines is also rich with examples of how aminopyridine substrates can be transformed into valuable ligands and products through various coupling reactions. nih.govbeilstein-journals.org
Potential in Polymer and Materials Chemistry
The presence of a polymerizable group or a functional handle for post-polymerization modification would allow this compound to be incorporated into polymers, leading to materials with tailored properties. The trifluorophenyl moiety and the aminopyridine core can impart specific characteristics such as thermal stability, fluorescence, and metal-binding capabilities to the resulting polymers.
Functional monomers are key components in the synthesis of specialty polymers. researchgate.net Aminopyridine derivatives can be incorporated into polymer chains to introduce specific functionalities. specificpolymers.com For instance, amine-functional polymers are known for their versatile reactivity and are used in a variety of applications. polysciences.com The incorporation of amino acid-based monomers into polymers is also a growing field, suggesting that amino-functionalized heterocyclic compounds could find similar applications. nih.gov
The development of amino-functional polyethers highlights the demand for "smart" materials that are responsive to external stimuli. rsc.org The aminopyridine unit in this compound could potentially impart pH-responsiveness to a polymer, while the fluorinated phenyl ring could enhance its thermal and chemical stability.
Utility in Supramolecular Chemistry (e.g., host-guest interactions)
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific research dedicated to the supramolecular chemistry of This compound . While the foundational principles of supramolecular chemistry suggest that the molecule possesses structural motifs conducive to forming host-guest assemblies, there are currently no published studies detailing such applications.
The potential for this compound to engage in host-guest interactions can be inferred from the general behavior of its constituent functional groups. The pyridine ring and the primary amine group are capable of acting as hydrogen bond donors and acceptors. The trifluorophenyl group can participate in non-covalent interactions, such as π-π stacking and halogen bonding, which are fundamental to the construction of supramolecular architectures. pdx.edunih.govresearchgate.net The presence of fluorine atoms can significantly influence the electronic properties of the aromatic system, potentially modulating the strength and directionality of these interactions. pdx.eduresearchgate.net
In related, but distinct, molecular systems, fluorinated phenyl rings and pyridine derivatives have been shown to form ordered crystalline structures and complexes through a combination of hydrogen bonds, C-H···F interactions, and π-π stacking. nih.govnih.gov For instance, studies on fluorinated terphenyls and trifluoromethylated benzanilides highlight the importance of C-H···F and C-F···π interactions in directing crystal packing. nih.govresearchgate.net Similarly, aminopyridine derivatives are known to form predictable hydrogen-bonded chains and networks. researchgate.net
Theoretical and computational studies on other organic molecules have demonstrated the ability to predict self-assembly properties and the thermodynamics of host-guest complexation. chemrxiv.orgresearchgate.net Such computational investigations could, in the future, be applied to This compound to model its potential binding affinities with various guest molecules and to design novel supramolecular structures.
However, without direct experimental evidence or specific theoretical modeling for This compound , any discussion of its utility in supramolecular chemistry remains speculative. Detailed research, including single-crystal X-ray diffraction studies and binding assays, would be necessary to elucidate its actual behavior and to develop applications in this field.
Potential Intermolecular Interactions for Supramolecular Assembly
The table below outlines the potential non-covalent interactions that This compound could theoretically form, based on the known chemistry of its functional groups. It is important to reiterate that these are predicted interactions and have not been experimentally verified for this specific compound.
| Interaction Type | Potential Donor/Acceptor Sites | Role in Host-Guest Chemistry |
| Hydrogen Bonding | Amine (N-H) as donor; Pyridine (N) and Fluorine (F) as acceptors. | Directional bonding for molecular recognition and assembly of ordered structures. |
| π-π Stacking | Phenyl and Pyridine rings. | Formation of stacked columnar structures, capable of intercalating guest molecules. |
| Halogen Bonding | Fluorine atoms as weak halogen bond donors. | Directional interactions that can contribute to the stability of a host-guest complex. |
| C-H···F Interactions | Aromatic C-H bonds and Fluorine atoms. | Weak hydrogen bonds that contribute to the overall stability and packing of molecules. |
Further research is required to confirm these potential interactions and to explore the viability of This compound as a building block in supramolecular chemistry and materials science.
Future Perspectives and Research Challenges in 3 2,3,4 Trifluorophenyl Pyridin 4 Amine Research
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of 3-(2,3,4-Trifluorophenyl)pyridin-4-amine presents a considerable challenge that future research must address. Current synthetic strategies for similar 3-arylpyridines often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods, while powerful, can be hampered by the need for pre-functionalized starting materials, harsh reaction conditions, and the generation of stoichiometric amounts of waste.
Future research will likely focus on the development of more sustainable and efficient synthetic routes. This could involve the exploration of C-H activation strategies, which would allow for the direct coupling of a pyridine (B92270) core with a trifluorobenzene derivative, thereby avoiding the need for pre-functionalization and reducing the number of synthetic steps. Additionally, the use of more earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium, will be a key area of investigation. The development of photoredox or electrochemical methods could also offer milder and more environmentally benign alternatives to traditional cross-coupling techniques.
Exploration of Unconventional Reactivity and Transformation Pathways
The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing trifluorophenyl group and the electron-donating amino group, suggest a rich and underexplored reactivity profile. The fluorine atoms on the phenyl ring are expected to significantly influence the acidity of the N-H bond of the amino group and the basicity of the pyridine nitrogen.
Future investigations will likely focus on leveraging these electronic features to achieve unconventional transformations. For instance, the fluorine atoms could participate in novel hydrogen bonding interactions, influencing the self-assembly and supramolecular chemistry of the molecule. The trifluorophenyl group could also serve as a handle for further functionalization through nucleophilic aromatic substitution reactions, a pathway that is typically challenging for unsubstituted phenyl rings. The development of catalytic systems that can selectively activate and transform the C-F bonds of the trifluorophenyl group would open up new avenues for creating complex molecular architectures.
Advancements in Theoretical Modeling for Predictive Chemistry
Given the current lack of extensive experimental data for this compound, theoretical modeling and computational chemistry will play a pivotal role in predicting its properties and guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties.
Advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed insights into the nature of the intramolecular and intermolecular interactions, including hydrogen bonding and halogen bonding. Furthermore, computational screening of potential reaction pathways can help to identify the most promising synthetic routes and predict the regioselectivity of various chemical transformations. As computational power continues to increase, we can expect more accurate and sophisticated models that can reliably predict the behavior of this and other complex organic molecules.
Discovery of Novel Applications in Pure Chemical Science and Engineering
While the practical applications of this compound are yet to be discovered, its unique structural and electronic features suggest a range of potential uses in pure chemical science and engineering. The presence of both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen), along with the potential for halogen bonding from the fluorine atoms, makes it an attractive building block for the construction of novel supramolecular assemblies and metal-organic frameworks (MOFs).
In the field of catalysis, the molecule could serve as a ligand for transition metal complexes, with the fluorine substituents allowing for fine-tuning of the catalyst's electronic and steric properties. The pyridine nitrogen can coordinate to a metal center, while the trifluorophenyl group can influence the catalyst's reactivity and selectivity. Furthermore, the compound's fluorescence properties, which are likely to be influenced by the trifluorophenyl group, could be exploited in the development of novel chemosensors or imaging agents for non-biological applications.
Overcoming Synthetic Limitations and Scale-Up Challenges
The transition from laboratory-scale synthesis to large-scale production is a critical hurdle for any new chemical entity. For this compound, several challenges will need to be addressed. The availability and cost of the starting materials, particularly the trifluorinated precursors, could be a significant limiting factor.
The development of robust and scalable synthetic protocols that minimize the use of hazardous reagents and solvents will be essential. This will likely involve a move towards continuous flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. The purification of the final product and the management of waste streams will also require careful consideration to ensure the economic and environmental viability of any potential large-scale production.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery. For a molecule like this compound, where experimental data is scarce, AI and ML algorithms can be trained on existing chemical databases to predict its properties and potential applications.
Q & A
Q. Advanced Research Focus
- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
- Software tools : OLEX2 integrates structure solution (via intrinsic phasing), refinement with SHELXL, and validation of hydrogen bonding networks .
- Handling twinning : For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors iteratively .
How can researchers design assays to evaluate the biological interactions of this compound with protein targets?
Q. Advanced Research Focus
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) and stoichiometry .
- Cellular assays : Use fluorescence-based reporter systems (e.g., luciferase) in HCT-116 or A549 cell lines to assess antiproliferative effects .
- Target validation : CRISPR/Cas9 knockout of putative targets confirms mechanism of action .
How should discrepancies between computational predictions and experimental data for this compound’s reactivity be resolved?
Q. Advanced Research Focus
- Cross-validation : Compare DFT-calculated Fukui indices (for electrophilic/nucleophilic sites) with experimental NMR shifts and X-ray bond lengths .
- Solvent effects : Re-run simulations using implicit solvent models (e.g., COSMO) to account for solvolysis or aggregation .
- Dynamic NMR : Variable-temperature <sup>19</sup>F NMR detects conformational changes affecting reactivity .
What methodologies are recommended to assess the compound’s stability under varying pH and temperature conditions?
Q. Basic Research Focus
- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (24 hours, 40°C) and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for fluorinated aromatics) .
- Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines identifies photodegradation pathways .
How can QSAR models predict the biological activity of structurally modified analogs of this compound?
Q. Advanced Research Focus
- Descriptor selection : Use 3D descriptors (e.g., molecular electrostatic potential maps) and fluorine-specific parameters (e.g., F⋯H interactions) .
- Training datasets : Curate data from PubChem BioAssay (AID 1259401) on fluoropyridine analogs for robust model training .
- Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure predictive R<sup>2</sup> > 0.7 .
What analytical techniques are critical for characterizing the electronic effects of fluorine substituents in this compound?
Q. Basic Research Focus
- <sup>19</sup>F NMR : Chemical shifts (δ ~ -110 to -160 ppm) reveal electronic environments and substituent interactions .
- XPS (X-ray photoelectron spectroscopy) : Binding energies of F 1s electrons (~685–690 eV) indicate electron-withdrawing effects .
- Cyclic voltammetry : Redox potentials correlate with the electron-deficient nature of the trifluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
